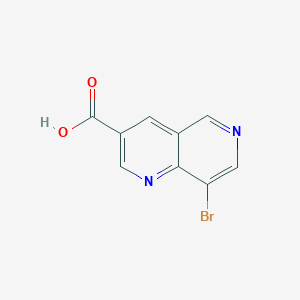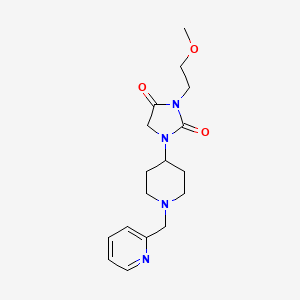
8-Bromo-1,6-naphthyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-1,6-naphthyridine-3-carboxylic acid is a class of heterocyclic compounds. It contains a fused system of two pyridine rings . The compounds containing the naphthyridine scaffold are found in natural products or can be obtained synthetically .
Synthesis Analysis
The properties and synthesis of 1,8-isomer derivatives were most often described, mainly due to nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid), which was discovered by G. Lesher in 1962 and introduced into treatment in 1967 as an antibacterial drug . The synthesis and reactivity of 1,5-naphthyridine derivatives have been covered in the last 18 years .Molecular Structure Analysis
Naphthyridines are a class of heterocyclic compounds that are also referred to in the chemical literature as “benzodiazines” or “diazanaphthalenes”, due to possessing a fused system of two pyridine rings . There are six positional isomers with different locations of nitrogen atoms .Chemical Reactions Analysis
The reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Bromo-1,6-naphthyridine-3-carboxylic acid can be found in various databases .Applications De Recherche Scientifique
Chemo-Selective Reactions
Research has highlighted the use of 8-Bromo-1,6-naphthyridine-3-carboxylic acid in chemo-selective Suzuki–Miyaura reactions. The reactions exhibit excellent chemo-selectivity favoring the bromide group and are significant in the synthesis of highly substituted naphthyridines (Y. S. Kumar & F. N. Khan, 2017).
Synthesis of Derivatives
The compound is integral in the synthesis of various derivatives, such as 4,6-Dioxo-1,4,6,7,8,9-hexahydropyrimido[4,5-b][1,6]naphthyridines, which showcases its utility in producing complex chemical structures (A. Deyanov & M. E. Konshin, 2005).
Amination Reactions
It's also used in amination reactions, like in the transformation of 3-bromo- and 4-bromo-1,6-naphthyridine, revealing the versatility of this compound in various chemical processes (W. Czuba & M. Woźniak, 2010).
Spectroscopic Studies
There are studies focused on the spectroscopic analysis of derivatives of 1,6-naphthyridines, including those related to 8-Bromo-1,6-naphthyridine-3-carboxylic acid. These studies are crucial in understanding the solvatochromic properties of these derivatives (M. Santo et al., 2003).
Synthesis of Fluoronaphthoic Acids
The compound is involved in the synthesis of fluoronaphthoic acids, a process that is important in the creation of biologically active compounds. This showcases its utility in the broader context of pharmaceutical chemistry (J. Tagat et al., 2002).
Luminescent Europium(III) Complexes
8-Bromo-1,6-naphthyridine-3-carboxylic acid derivatives have been utilized in synthesizing luminescent Europium(III) complexes, indicating potential applications in bioimaging and as pH probes (Chen Wei et al., 2016).
Antimicrobial and Antiviral Applications
Derivatives of 8-Bromo-1,6-naphthyridine-3-carboxylic acid have been synthesized and tested for antimicrobial activity. This indicates the potential of these compounds in pharmaceutical applications, particularly in developing new antimicrobial agents (V. K. Gurjar et al., 2020).
Copper-Catalyzed Amination
The compound's utility in copper-catalyzed amination of bromonaphthyridines is significant, offering an alternative route to functional, non-symmetric diamidonaphthyridines (C. Anderson et al., 2010).
Mécanisme D'action
Target of Action
1,6-naphthyridines, the class of compounds to which it belongs, are known to be pharmacologically active and have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
It is known that 1,6-naphthyridines interact with their targets to exert their pharmacological effects .
Biochemical Pathways
Given the broad range of pharmacological activities associated with 1,6-naphthyridines, it can be inferred that multiple pathways may be affected .
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant .
Result of Action
Given its pharmacological activities, it can be inferred that it may have a significant impact at the molecular and cellular levels .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
8-bromo-1,6-naphthyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-4-11-2-5-1-6(9(13)14)3-12-8(5)7/h1-4H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGSUQGOUGNXHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC=C(C2=NC=C1C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-1,6-naphthyridine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(2-((2-(ethyl(phenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2370304.png)
![1-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2370310.png)
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2370311.png)
![(S)-N-[(2-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2370312.png)
![Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B2370315.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chloro-5-nitrobenzamide](/img/structure/B2370318.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-3,4-difluorobenzamide](/img/structure/B2370319.png)
![5-Hydroxy-7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2370320.png)


![3,9-dimethyl-7-(2-methylprop-2-enyl)-1-benzyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/no-structure.png)

![{2-[6-(methylthio)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine hydrochloride](/img/structure/B2370326.png)